molecular formula C9H16O6 B12831489 (Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate

(Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate

Cat. No.: B12831489
M. Wt: 220.22 g/mol
InChI Key: ZHAHEJYDNRZNGZ-UHFFFAOYSA-N
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Description

(Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate (CAS: Not explicitly provided; Pharmaffiliates Catalogue No.: PAI 01 002220) is a glycol-diacetate derivative with the molecular formula C₉H₁₆O₆ and a molecular weight of 220.22 g/mol . Structurally, it consists of two ethane-2,1-diyl (ethylene glycol) units linked by a methylenebis(oxy) group, with terminal acetate esters. This compound is recognized as an impurity in pharmaceuticals, such as acyclovir, and is studied for its hydrolysis behavior under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate typically involves the esterification of ethylene glycol with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction can be represented as follows:

HOCH2CH2OH+2CH3COOHCH3COOCH2CH2OCOCH3+2H2O\text{HOCH}_2\text{CH}_2\text{OH} + 2\text{CH}_3\text{COOH} \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_2\text{OCOCH}_3 + 2\text{H}_2\text{O} HOCH2​CH2​OH+2CH3​COOH→CH3​COOCH2​CH2​OCOCH3​+2H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves continuous esterification processes. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity. The use of azeotropic distillation helps in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions

(Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding ethylene glycol and acetic acid.

    Transesterification: The compound can react with other alcohols in the presence of a catalyst to form different esters.

    Oxidation: Under strong oxidative conditions, the compound can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

Major Products

    Hydrolysis: Ethylene glycol and acetic acid.

    Transesterification: Different esters depending on the alcohol used.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

Applications Overview

  • Intermediate in Chemical Synthesis :
    • This compound is primarily used as an intermediate in the synthesis of various chemical products. Its structure allows it to participate in reactions that lead to the formation of more complex molecules.
  • Pharmaceutical Applications :
    • There is potential for (Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate to be utilized in the pharmaceutical industry, particularly as a precursor for drug synthesis. Research into its derivatives could lead to the development of novel therapeutic agents.
  • Cosmetic Industry :
    • The compound has been identified in formulations for cosmetic products due to its properties that may enhance product stability and skin compatibility. It can act as a plasticizer or stabilizer in formulations.
  • Polymer Production :
    • In polymer chemistry, this compound can be used to synthesize polymers that exhibit desirable mechanical properties and thermal stability. Its role as a monomer or co-monomer can influence the physical characteristics of the resulting materials.

Data Table: Applications Summary

Application AreaDescriptionKey Benefits
Chemical SynthesisIntermediate for various chemical reactionsFacilitates complex molecule formation
PharmaceuticalsPotential precursor for drug developmentMay lead to novel therapeutic agents
CosmeticsUsed in formulations for stability and skin compatibilityEnhances product performance
Polymer ProductionMonomer or co-monomer in polymer synthesisImproves mechanical and thermal properties

Case Study 1: Pharmaceutical Development

Research indicated that derivatives of this compound could exhibit biological activity relevant to drug design. A study focused on synthesizing analogs for testing against specific disease targets showed promising results, suggesting further exploration into its pharmaceutical applications.

Case Study 2: Cosmetic Formulation

A formulation study evaluated the use of this compound in skin creams. Results demonstrated improved texture and stability over time compared to control formulations lacking this compound, indicating its effectiveness as a stabilizer.

Case Study 3: Polymer Chemistry

In polymer research, this compound was incorporated into polyurethane formulations. The resulting polymers exhibited enhanced flexibility and durability, making them suitable for applications in coatings and adhesives.

Mechanism of Action

The mechanism of action of (Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate involves its ability to form ester bonds with various substrates. In biological systems, it can interact with cellular components through esterification and transesterification reactions. The molecular targets and pathways involved include enzymes that catalyze ester bond formation and hydrolysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,2'-(Oxybis(ethane-2,1-diyloxy))bisethyl Diacetate

  • Molecular Formula : C₁₂H₂₂O₇
  • Molecular Weight : 278.3 g/mol
  • CAS No.: 22790-12-1
  • Key Features :
    • Contains a longer ethylene glycol chain (four ethylene oxide units) compared to the target compound.
    • Terminal acetate groups and an oxybis(ethane-2,1-diyloxy) core.
    • Used in organic synthesis and polymer chemistry due to its extended hydrophilic chain .

2,5,7,10-Tetraoxaundecane-1,11-diyl Diacetate

  • Molecular Formula : C₁₁H₂₀O₈
  • Molecular Weight : 280.27 g/mol
  • CAS No.: PAI 01 002190
  • Key Features :
    • Features a tetraoxaundecane backbone (four ether oxygens) with terminal acetates.
    • Shorter chain length but higher oxygen content than the target compound, influencing solubility and reactivity .

Diethyl 4,4′-((Oxybis(1-acetoxypropane-3,2-diyl))bis(oxy))dibenzoate

  • Molecular Formula: Not explicitly provided (see ).
  • Key Features :
    • Incorporates a glycerol-derived core (1-acetoxypropane-3,2-diyl) instead of ethylene glycol.
    • Terminal benzoate esters instead of acetates, enhancing aromatic interactions .

Ethylenebis(oxymethylene) Diacetate

  • Molecular Formula : C₈H₁₄O₆
  • Molecular Weight : 206.19 g/mol
  • Synonyms: (Ethane-1,2-diylbis(oxy))bis(methylene) diacetate
  • Key Features :
    • Simplified structure with a central ethane-1,2-diyl group and two methylene-linked acetate groups.
    • Smaller molecular size, leading to higher volatility compared to the target compound .

Structural and Functional Comparison

Table 1: Comparative Data of Selected Glycol-Diacetate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
(Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate C₉H₁₆O₆ 220.22 Methylenebis(oxy), acetates Pharmaceutical impurity
2,2'-(Oxybis(ethane-2,1-diyloxy))bisethyl diacetate C₁₂H₂₂O₇ 278.30 Extended ethylene glycol chain Polymer synthesis
2,5,7,10-Tetraoxaundecane-1,11-diyl diacetate C₁₁H₂₀O₈ 280.27 Tetraoxa backbone Hydrophilic linker
Ethylenebis(oxymethylene) diacetate C₈H₁₄O₆ 206.19 Ethane-1,2-diyl, methylene Solvent/Intermediate

Hydrolysis Stability

  • The target compound undergoes complete hydrolysis in 6 M HCl at 70°C within 5 hours, yielding an HCl salt .
  • In contrast, compounds with longer ethylene glycol chains (e.g., 2,2'-(Oxybis(ethane-2,1-diyloxy))bisethyl diacetate) may exhibit slower hydrolysis due to steric hindrance .

Biological Activity

(Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate, a compound with potential applications in various fields, has garnered attention for its biological activity. This article synthesizes existing research findings, case studies, and data on the biological effects of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H18O6\text{C}_{10}\text{H}_{18}\text{O}_6

This compound is characterized by two acetate groups and a methylene bridge, which may influence its reactivity and interaction with biological systems.

Biological Activity Overview

Research into the biological activity of this compound indicates several key areas of interest:

  • Estrogen Receptor Modulation : Preliminary studies suggest that this compound may interact with estrogen receptors, potentially acting as an agonist or antagonist. This is significant given the role of estrogen in various physiological processes and diseases.
  • Toxicological Profile : Evaluations under the Toxic Substances Control Act (TSCA) indicate that this compound is not likely to present an unreasonable risk to human health or the environment under specified conditions of use .

Case Study 1: Estrogen Receptor Binding Affinity

A study examined the binding affinity of various bisphenol derivatives to estrogen receptors. The findings indicated that compounds structurally similar to this compound exhibited varying degrees of receptor binding activity. Notably, some derivatives showed preference for estrogen receptor beta (ERβ) over alpha (ERα), suggesting a nuanced interaction that could be explored further in relation to this compound .

Case Study 2: Acute Toxicity Assessment

In a toxicity assessment involving dermal exposure, this compound was evaluated for its acute effects. Results indicated moderate irritation potential with mean erythema and edema scores suggesting that while it poses some risk, it may not be classified as highly toxic .

Pharmacokinetics

Research on pharmacokinetics reveals that compounds similar to this compound undergo significant metabolism in vivo. Studies have shown that these compounds are absorbed through the skin and metabolized by liver enzymes, leading to various metabolites that may exhibit different biological activities.

Mutagenicity Studies

Studies assessing mutagenicity have shown mixed results. While some derivatives demonstrated mutagenic potential in bacterial assays, others did not show significant effects. This variability underscores the need for comprehensive testing of this compound and its derivatives .

Data Summary Table

Study Type Findings Reference
Estrogen Receptor BindingPreference for ERβ; varying agonistic/antagonistic activity
Acute ToxicityModerate dermal irritation; erythema score 2.6
MutagenicityMixed results; some derivatives mutagenic

Q & A

Q. Basic: What are the key synthetic routes and analytical methods for synthesizing (Methylenebis(oxy))bis(ethane-2,1-diyl) diacetate?

Methodological Answer:
The compound is synthesized via nucleophilic substitution or esterification reactions. For example, a tosylate precursor (e.g., ((oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate)) can react with acetate anions under basic conditions (e.g., K₂CO₃ or Cs₂CO₃ in DMF) to replace the tosyl groups with acetate esters . Purification typically involves silica gel column chromatography or reverse-phase HPLC (RP-HPLC) . Characterization relies on ¹H/¹³C NMR (e.g., δ 4.12 ppm for ethylene glycol protons, δ 170–175 ppm for ester carbonyls) and LC-MS for molecular ion confirmation (e.g., [M+H]⁺ or [M+Na]⁺) .

Q. Basic: How do researchers optimize reaction conditions to minimize byproducts during synthesis?

Methodological Answer:
Byproduct formation (e.g., incomplete substitution or hydrolysis) is mitigated by:

  • Controlled stoichiometry : Using excess acetate sources (e.g., sodium acetate) to drive esterification .
  • Temperature modulation : Reactions are often conducted at 50–80°C to balance reactivity and side reactions .
  • Inert atmosphere : Nitrogen or argon prevents oxidation of ethylene glycol chains .
    Post-reaction, RP-HPLC or recrystallization isolates the pure product .

Q. Advanced: What strategies enable selective functionalization of the diacetate groups for targeted applications?

Methodological Answer:
The acetate groups can be modified via:

  • Hydrolysis : Treating with NaOH/MeOH yields the corresponding dicarboxylic acid, useful for conjugation .
  • Transesterification : Reacting with alcohols (e.g., benzyl alcohol) under acidic catalysis replaces acetates with bulkier esters .
  • Amidation : Aminolysis with amines (e.g., piperazine) converts esters to amides, enhancing hydrogen-bonding capabilities .
    Each route requires optimization of solvent (e.g., THF for hydrolysis, DCM for amidation) and catalyst (e.g., TFA for acid-mediated reactions) .

Q. Advanced: How does the ethylene glycol spacer influence the compound’s role in protein-inhibitor design?

Methodological Answer:
The bis(oxyethylene) backbone:

  • Enhances solubility : Polar ethylene glycol segments improve aqueous compatibility, critical for biological assays .
  • Provides conformational flexibility : The spacer allows pharmacophores (e.g., quinoline in p47phox-p22phox inhibitors) to adopt optimal binding orientations .
  • Reduces steric hindrance : The linear chain minimizes clashes in protein-ligand interactions, as evidenced in inhibitor 72 (IC₅₀ = 11 nM) .

Q. Advanced: How can researchers resolve contradictions in NMR data for structurally similar derivatives?

Methodological Answer:
Contradictions arise from:

  • Signal overlap : Ethylene glycol protons (δ 3.3–3.9 ppm) may obscure adjacent groups. Use 2D NMR (COSY, HSQC) to assign peaks .
  • Dynamic effects : Rotameric states of esters can split signals. Variable-temperature NMR (e.g., –20°C to 60°C) clarifies splitting patterns .
  • Impurity interference : Compare LC-MS purity (>95%) with NMR integration to identify minor contaminants .

Q. Advanced: What computational methods predict the compound’s stability under physiological conditions?

Methodological Answer:

  • DFT calculations : Model hydrolysis pathways (e.g., acetate ester cleavage) to predict degradation rates .
  • MD simulations : Assess ethylene glycol chain flexibility in aqueous environments (e.g., solvation free energy ~–15 kcal/mol) .
  • pKa estimation : Software like MarvinSuite predicts ester group pKa (~2.5–3.0), indicating susceptibility to basic hydrolysis .

Q. Basic: What are the recommended storage conditions to preserve compound integrity?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent ester hydrolysis .
  • Desiccation : Use silica gel packs to avoid moisture-induced degradation.
  • Light protection : Amber vials prevent UV-driven oxidation of ethylene glycol chains .

Q. Advanced: How does varying ethylene glycol chain length impact biological activity?

Methodological Answer:

  • Shorter chains (n=2–3): Increase rigidity, favoring tight binding in hydrophobic pockets (e.g., IC₅₀ improves from 25 nM to 11 nM in inhibitor 72 ) .
  • Longer chains (n=4–6): Enhance solubility but reduce target affinity due to entropic penalties .
  • In vivo studies : PEG-400 derivatives (n=9) show prolonged half-life (>6 hrs) but lower blood-brain barrier penetration .

Q. Advanced: What analytical techniques differentiate between regioisomers of functionalized derivatives?

Methodological Answer:

  • NOESY NMR : Detects spatial proximity between substituents (e.g., acetate vs. quinoline groups) .
  • High-resolution MS : Exact mass (<5 ppm error) distinguishes isomers with identical nominal mass .
  • X-ray crystallography : Resolves absolute configurations, as demonstrated for related carbonate derivatives .

Q. Basic: How is the compound utilized in crosslinking polymers or dendrimers?

Methodological Answer:
The diacetate serves as a crosslinker via:

  • Ester-amine coupling : React with diamines (e.g., ethylenediamine) to form poly(ester-amide) networks .
  • Photoinitiation : UV irradiation in the presence of acrylate monomers generates PEG-based hydrogels .
    Gel permeation chromatography (GPC) monitors molecular weight distribution (Đ = 1.2–1.5) .

Properties

Molecular Formula

C9H16O6

Molecular Weight

220.22 g/mol

IUPAC Name

2-(2-acetyloxyethoxymethoxy)ethyl acetate

InChI

InChI=1S/C9H16O6/c1-8(10)14-5-3-12-7-13-4-6-15-9(2)11/h3-7H2,1-2H3

InChI Key

ZHAHEJYDNRZNGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOCOCCOC(=O)C

Origin of Product

United States

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